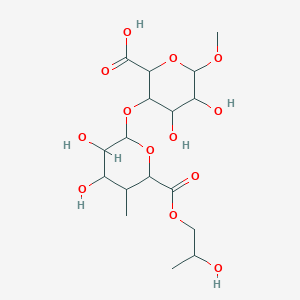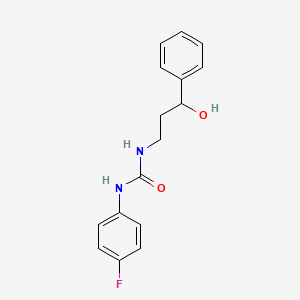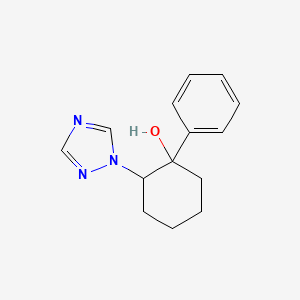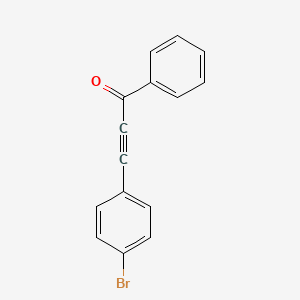
2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- is an organic compound with the molecular formula C15H9BrO It is a member of the propargyl ketone family, characterized by the presence of a triple bond between the second and third carbon atoms and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- typically involves the reaction of 4-bromobenzaldehyde with phenylacetylene in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for better control of reaction conditions and higher yields. The purification process involves crystallization or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: Formation of 4-bromobenzoic acid and phenylacetic acid.
Reduction: Formation of 3-(4-bromophenyl)-1-phenylpropene or 3-(4-bromophenyl)-1-phenylpropane.
Substitution: Formation of 3-(4-methoxyphenyl)-1-phenyl-2-propyn-1-one or similar derivatives.
科学的研究の応用
2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s triple bond and bromine atom play crucial roles in its reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2-Propyn-1-one, 3-(4-bromophenyl)-1-(4-methylphenyl)
- 2-Propyn-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)
- 2-Propyn-1-one, 1-(3-bromophenyl)-3-(4-bromophenyl)
Uniqueness
2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- is unique due to its specific substitution pattern and the presence of both a bromine atom and a phenyl group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications. The presence of the bromine atom allows for further functionalization, enhancing its versatility in synthetic chemistry.
特性
CAS番号 |
39833-48-2 |
|---|---|
分子式 |
C15H9BrO |
分子量 |
285.13 g/mol |
IUPAC名 |
3-(4-bromophenyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C15H9BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H |
InChIキー |
CWKCHZKLKINTKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C#CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


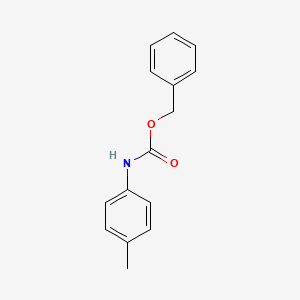
![2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B14125581.png)
![2-[(4-Bromophenyl)amino]-6-chloro-3-nitrobenzoic acid](/img/structure/B14125597.png)

![N-(2-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125628.png)
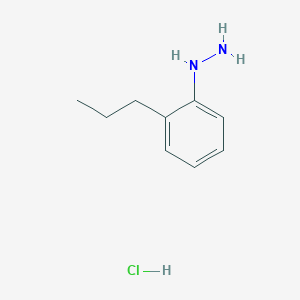
![3-[(Tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoic acid](/img/structure/B14125636.png)
![1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125648.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,4-dimethylpyrimidin-5-yl)(hydroxy)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B14125653.png)
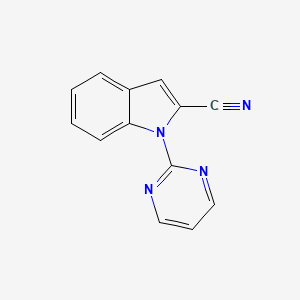
![(E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B14125664.png)
